Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate
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Overview
Description
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H17O3PS2. It is a derivative of phosphonic acid and contains a dithiane ring, which is a six-membered ring with two sulfur atoms. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate can be synthesized through the reaction of diethyl phosphite with 2-methyl-1,3-dithiane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphite, followed by nucleophilic substitution with the dithiane .
Industrial Production Methods
The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding phosphine oxide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability and reactivity, allowing the compound to participate in a wide range of transformations. The phosphonate group can form strong bonds with metals and other electrophiles, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl (1,3-dithian-2-yl)phosphonate: Similar structure but without the methyl group at the 2-position.
Diethyl (1,3-dithiolane-2-yl)phosphonate: Contains a five-membered ring with two sulfur atoms instead of a six-membered dithiane ring.
Uniqueness
Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate is unique due to the presence of the methyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis, offering different selectivity and reactivity compared to its non-methylated counterparts .
Properties
CAS No. |
552337-50-5 |
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Molecular Formula |
C9H19O3PS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C9H19O3PS2/c1-4-11-13(10,12-5-2)9(3)14-7-6-8-15-9/h4-8H2,1-3H3 |
InChI Key |
KMDUYYDPFGYJTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(SCCCS1)C)OCC |
Origin of Product |
United States |
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